4-Nitrophenyl 2-acetamido-4-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranosyl)-3,6-di-O-acetyl-2-deoxy-b-D-glucopyranoside

Description

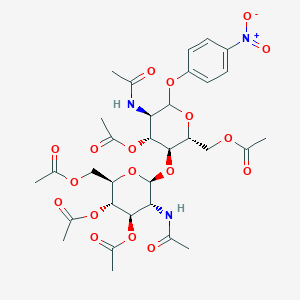

This compound is a synthetic glycoside featuring a disaccharide core composed of two N-acetylglucosamine (GlcNAc) units. The reducing-end GlcNAc is substituted with a 4-nitrophenyl aglycone, while the non-reducing end is acetylated at positions 3, 4, and 4. The 4-nitrophenyl group enables spectrophotometric detection (λmax ~400 nm) upon enzymatic hydrolysis, making it a valuable substrate for studying glycosidases and glycosyltransferases . It is synthesized via glycosylation of a peracetylated GlcNAc donor with a 4-nitrophenyl acceptor, often using phase-transfer catalysis or silver carbonate activation .

Properties

Molecular Formula |

C32H41N3O18 |

|---|---|

Molecular Weight |

755.7 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-acetamido-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4-acetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate |

InChI |

InChI=1S/C32H41N3O18/c1-14(36)33-25-30(49-20(7)42)28(24(13-46-17(4)39)51-31(25)50-22-10-8-21(9-11-22)35(43)44)53-32-26(34-15(2)37)29(48-19(6)41)27(47-18(5)40)23(52-32)12-45-16(3)38/h8-11,23-32H,12-13H2,1-7H3,(H,33,36)(H,34,37)/t23-,24-,25-,26-,27-,28-,29-,30-,31?,32+/m1/s1 |

InChI Key |

ZOYHGUZQBNSSRJ-WKBXMIOTSA-N |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](OC([C@@H]([C@H]2OC(=O)C)NC(=O)C)OC3=CC=C(C=C3)[N+](=O)[O-])COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2OC(=O)C)NC(=O)C)OC3=CC=C(C=C3)[N+](=O)[O-])COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically follows a glycosylation-deprotection sequence involving:

- Preparation of suitably protected monosaccharide donors and acceptors.

- Activation of glycosyl donors (e.g., glycosyl chlorides or oxazolines).

- Glycosylation with phenolic acceptors (e.g., p-nitrophenol derivatives).

- Selective deprotection to yield the target compound with defined acetylation patterns.

Key Synthetic Steps

Preparation of Glycosyl Donors

- 2-Methyl-oxazoline derivatives of acetylated 2-acetamido-2-deoxy sugars act as glycosyl donors.

- For example, 2-methyl-(3,4,6-tri-O-acetyl-1,2-dideoxy-α-D-glucopyrano)-[2',1':4,5]-2-oxazoline is a common donor used for coupling reactions.

Preparation of Glycosyl Acceptors

- The acceptor is typically a p-nitrophenyl 2,3-di-O-acetyl-β-D-galactopyranoside or similar phenyl glycoside derivative.

- The phenolic oxygen acts as the nucleophile in the glycosylation step.

Glycosylation Reaction

- The glycosyl donor (oxazoline) is condensed with the phenyl glycoside acceptor under mild conditions.

- This forms a disaccharide intermediate with protected hydroxyl groups.

- The reaction proceeds with good stereoselectivity, often yielding β-linked glycosides.

Deprotection and Acetylation

- After glycosylation, saponification (base-catalyzed hydrolysis) removes some protecting groups selectively.

- Subsequent acetylation introduces acetyl groups at specific hydroxyl positions (3,4,6) to yield the tri-O-acetylated glucopyranosyl moiety.

- Controlled deacetylation and reacetylation steps allow for the selective placement of acetyl groups.

Detailed Reaction Conditions and Yields

Supporting Spectroscopic Data

- The structures of intermediates and final products are confirmed by ^1H and ^13C NMR spectroscopy , showing characteristic chemical shifts for acetyl groups and glycosidic linkages.

- Mass spectrometry and elemental analysis further confirm molecular weights and purity.

- These data ensure the integrity of the glycosidic bonds and the acetylation pattern.

Summary of Research Findings

- The glycosylation of oxazoline donors with p-nitrophenyl glycoside acceptors is a facile and stereoselective method to prepare complex oligosaccharides like the title compound.

- The use of acetyl protecting groups allows for selective functionalization and purification steps.

- The final compound is obtained as a crystalline solid, suitable for use as a substrate in enzymatic assays or as a reference compound in carbohydrate research.

- The synthetic route is reproducible and scalable, with yields typically above 70% for key steps.

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl 2-acetamido-4-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranosyl)-3,6-di-O-acetyl-2-deoxy-b-D-glucopyranoside undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to remove acetyl groups.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The nitrophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic solutions, elevated temperatures.

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as amines or thiols, appropriate solvents.

Major Products

Hydrolysis: Deacetylated glucopyranoside derivatives.

Reduction: Aminophenyl glucopyranoside derivatives.

Substitution: Various substituted glucopyranoside derivatives depending on the nucleophile used.

Scientific Research Applications

Enzyme Assays

One of the primary applications of this compound is in enzyme assays, especially for glycosidases. The nitrophenyl group acts as a chromogenic moiety, allowing for colorimetric detection of enzymatic activity. This property is crucial for:

- Measuring β-glucosidase Activity : The compound can be hydrolyzed by β-glucosidases, producing a measurable color change that can be quantified spectrophotometrically. This application is vital in various fields including food science and microbiology to assess enzyme functionality in different substrates .

- Studying α-glucosidase Activity : Similar to β-glucosidases, α-glucosidases can also utilize this compound as a substrate. The hydrolysis of this substrate helps in understanding the kinetics and inhibition of α-glucosidases, which are important for managing conditions like diabetes .

Biochemical Research

The compound's structure allows it to be used in various biochemical studies:

- Substrate Specificity Studies : Researchers can use this compound to investigate the specificity and efficiency of different glycosidases. By comparing the hydrolysis rates among various substrates, insights into enzyme mechanisms can be gained .

- Inhibitor Screening : The compound can also be utilized to screen for potential inhibitors of glycosidases. Inhibitors that affect the hydrolysis rate can provide information on enzyme regulation and potential therapeutic targets for diseases related to carbohydrate metabolism .

Glycobiology

In glycobiology, understanding how carbohydrates interact with proteins is crucial. This compound can serve as a model substrate to study:

- Lectin Binding : The interaction between this glycoside and lectins (proteins that bind carbohydrates) can provide insights into carbohydrate recognition processes that are fundamental in cell signaling and immune responses .

- Glycosylation Processes : Investigating how enzymes modify this compound can shed light on post-translational modifications that affect protein function and stability.

Therapeutic Applications

While primarily used in research settings, the insights gained from studying this compound could have therapeutic implications:

- Diabetes Management : By understanding how α-glucosidase inhibitors work through studies involving this compound, new strategies for diabetes treatment could be developed .

- Cancer Research : Some studies suggest that certain glycosides may influence cancer cell behavior through interactions with specific receptors or pathways; thus, compounds like this one could be explored for their potential roles in cancer therapeutics.

Case Studies and Research Findings

Several studies highlight the utility of 4-nitrophenyl derivatives in research:

- Enzymatic Activity Assessment : A study demonstrated the use of 4-nitrophenyl β-D-glucopyranoside for assessing β-glucosidase activity from various microbial sources, providing data on enzyme kinetics and optimal conditions for activity .

- Inhibition Mechanisms : Research has shown that certain plant extracts containing flavonoids inhibit α-glucosidase activity when tested against substrates like 4-nitrophenyl α-D-glucopyranoside, suggesting potential natural therapeutic agents for diabetes management .

- Glycobiology Insights : Investigations into lectin interactions with nitrophenyl glycosides have revealed critical binding affinities that contribute to our understanding of cellular communication and immune responses .

Mechanism of Action

The compound exerts its effects primarily through interactions with enzymes that recognize and process glycosidic bonds. The nitrophenyl group serves as a chromogenic or fluorogenic reporter, allowing researchers to monitor enzymatic activity. The acetyl and acetamido groups influence the compound’s solubility and reactivity, making it a valuable tool in biochemical assays.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers of the Nitrophenyl Group

- 4-Nitrophenyl vs. 2-Nitrophenyl Derivatives

- 4-Nitrophenyl derivative (4c) : Higher melting point (156–157°C) and specific rotation ([α]D = -36.2° in CHCl3) compared to the 2-nitrophenyl analog (4d, mp 118°C, [α]D = -12.0°). The para-substitution stabilizes the crystal lattice and reduces steric hindrance, enhancing enzyme recognition .

- 2-Nitrophenyl derivative (4d) : Lower yield (44% vs. 45% for 4c) due to steric challenges during glycosylation. The ortho-nitro group also causes a hypsochromic shift in UV absorbance, limiting its utility in standard enzyme assays .

Variations in Acetylation Patterns

- Fully Acetylated vs. Partially Protected Derivatives Peracetylated analogs (e.g., CAS 13089-27-5): Exhibit higher solubility in organic solvents (e.g., CHCl3, DCM) but require deprotection for biological assays. These are intermediates in synthesizing enzymatically active substrates . Selectively deacetylated analogs: For example, 4-Nitrophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside (devoid of acetyl groups) shows poor solubility in organic media but is directly applicable in aqueous enzyme assays .

Functional Group Modifications

- Sulfated Derivatives (e.g., Compound 23 ):

- Introduce a 3-O-sulfo group on the galactose moiety, enhancing interactions with sulfatases and heparin-binding proteins. This modification increases water solubility but reduces stability under acidic conditions.

- Benzylidene-Protected Analogs (e.g., 4-Nitrophenyl 4,6-O-benzylidene derivatives): Improve regioselectivity in glycosylation reactions but require harsh conditions (e.g., TFA) for deprotection .

Comparative Data Table

Biological Activity

The compound 4-Nitrophenyl 2-acetamido-4-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranosyl)-3,6-di-O-acetyl-2-deoxy-b-D-glucopyranoside is a complex glycoside that has garnered interest for its potential biological activities. This article focuses on its biological activity, including enzymatic interactions, substrate specificity, and implications in medical research.

Structure and Composition

- Molecular Formula : C22H31N3O13

- Molecular Weight : 545.49 g/mol

- SMILES Notation : O[C@H]1C@HC@@HC@HO[C@@H]1CO

Physical Properties

This compound is typically stored at -20°C and is shipped at room temperature, indicating its stability under controlled conditions .

Enzymatic Assays

4-Nitrophenyl derivatives are widely used as substrates in enzymatic assays. Specifically, the compound serves as a substrate for N-acetyl-β-glucosaminidase , yielding a colorimetric response upon cleavage. This property makes it useful for rapid assessments of enzyme activity in biological samples such as human urine .

Enzyme Kinetics

Research indicates that the hydrolysis of this compound can be influenced by various factors:

- The hydrolysis rates vary significantly between acidic and alkaline conditions, with alkaline conditions promoting much faster cleavage. For instance, under basic conditions (3.9 N NaOH), hydrolysis occurs approximately 300,000-fold faster than its unsubstituted phenyl counterpart .

Substrate Specificity

Studies have demonstrated that the compound exhibits specific interactions with various glycosidases. For example:

- The substrate specificity was assessed using immobilized β-N-acetylhexosaminidase, showing significant activity with different nitrophenyl derivatives of β-GalNAc and β-GlcNAc .

Case Studies and Clinical Implications

- Kidney Injury Assessment : A study involving kidney injury patients indicated the utility of this compound in measuring enzyme levels related to renal function. The correlation between enzyme activity and various types of kidney injuries was significant (P < 0.01), suggesting its potential role in clinical diagnostics .

- Taste Response Studies : Research involving gerbils has shown that the compound can antagonize sucrose taste responses, highlighting its potential implications in understanding taste mechanisms and receptor interactions .

Data Table: Enzymatic Activity of 4-Nitrophenyl Derivatives

| Substrate | Specific Enzyme Activity (U/mg) ± SD |

|---|---|

| 4NP-β-GalNAc | 422 ± 17 |

| 4NP-β-GlcNAc | 135.3 ± 5.5 |

| 2NP-β-GalNAc | 417 ± 17 |

| 2NP-β-GlcNAc | 156.6 ± 6.7 |

| 4MU-β-GalNAc | 97.1 ± 4.6 |

This table summarizes the specific activities of various substrates related to the compound, demonstrating its effectiveness as an enzyme substrate .

Q & A

Q. Q1. What are the key synthetic methodologies for preparing this compound, and how can reaction yields be optimized?

Answer: The synthesis typically involves sequential glycosylation and protecting-group strategies. A validated approach includes:

Glycosyl donor activation : Use trichloroacetimidate donors (e.g., 2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl trichloroacetimidate) for stereoselective coupling .

Stepwise acetylation : Protect hydroxyl groups with acetyl moieties under anhydrous conditions (e.g., acetyl chloride in methanol) to prevent side reactions .

Chromatographic purification : Employ silica gel columns with gradient elution (e.g., heptane/acetone 3:7) to isolate intermediates. Yields can reach 40–44% with rigorous TLC monitoring (Rf = 0.40–0.69) .

Optimization : Replace benzyl sulfonate leaving groups with more reactive imidates to improve coupling efficiency .

Q. Q2. How is this compound characterized structurally, and what analytical challenges arise?

Answer: Characterization relies on:

- NMR spectroscopy : Key signals include anomeric protons (δ 5.71 ppm, J = 7.0 Hz for β-linkages) and acetyl groups (δ 2.00–2.16 ppm) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M + Na]+ at m/z 779.2123) .

- Polarimetry : Specific rotation ([α]25D = -12.0 to -27.8°) validates stereochemical integrity .

Challenges : Overlapping signals from acetylated sugars complicate 1H-NMR interpretation. Use 2D-COSY or HSQC to resolve ambiguities .

Advanced Research Questions

Q. Q3. How does this compound serve as a substrate for β-N-acetylhexosaminidases, and what experimental designs are used to study enzyme specificity?

Answer: The 4-nitrophenyl aglycone acts as a chromogenic reporter for enzymatic hydrolysis. Key steps:

Enzyme screening : Incubate with fungal β-N-acetylhexosaminidases (e.g., Talaromyces flavus) at 35°C in pH 5.0 buffers. Monitor 4-nitrophenol release at 405 nm .

Kinetic assays : Calculate Km and Vmax using Michaelis-Menten plots. Comparative studies show 4-deoxy derivatives (e.g., 4-nitrophenyl 2-acetamido-2,4-dideoxy-β-D-glucopyranoside) exhibit 85% hydrolysis efficiency relative to native substrates .

Transglycosylation : Use the compound as a donor (75 mM) with GlcNAc acceptors (300 mM) to synthesize 4-deoxy-disaccharides (52% yield) .

Q. Q4. What contradictions exist in spectral data for related glycosides, and how are these resolved in structural validation?

Answer: Discrepancies in NMR data (e.g., C-2 chemical shifts between δ 50.9–56.1 ppm) arise from:

- Anomeric configuration : β-linkages show downfield C-1 signals (δ 96.3–100.7 ppm) versus α-forms .

- Protecting-group effects : Acetyl vs. benzyl groups alter electronic environments, shifting H-3/H-4 resonances .

Resolution :

Compare with authentic standards synthesized via Dess-Martin oxidation/NaBH4 reduction .

Use X-ray crystallography for ambiguous cases (e.g., benzyl-protected analogs) .

Q. Q5. How is this compound applied in glycoconjugate biosynthesis studies, particularly for hyaluronic acid analogs?

Answer: The disaccharide core mimics hyaluronic acid repeating units (→4GlcNAcβ1→4GlcAβ1→). Applications include:

Chain elongation : Couple with UDP-GlcA donors using glycosyltransferases (e.g., PmHS1/HAS) to synthesize high-MW polysaccharides .

Fluorescent tagging : Introduce 2-naphthyl or 4-pentenyl aglycones for tracking cellular uptake .

Sulfation studies : Chemoenzymatic sulfation at C-6 positions (via 6-O-sulfo transferases) modifies binding to CD44 receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.